8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Description
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a methylsulfanyl moiety, which is further connected to a trimethylpurine core. The compound is known for its diverse applications in various fields, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-7-5-6-8-11(10)23-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKVAPHHYVKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC3=CC=CC=C3OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326276 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692267-93-9 | |
| Record name | 8-[(2-methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,3,7-trimethylpurine-2,6-dione, which is a common purine derivative.
Formation of the Methoxyphenylmethylsulfanyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with sodium thiomethoxide to form 2-methoxybenzyl thiomethyl ether.
Coupling Reaction: The intermediate is then coupled with 1,3,7-trimethylpurine-2,6-dione using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Pharmacology: It is used as a lead compound in the development of new drugs targeting specific biological pathways.
Biochemistry: The compound is used to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in inflammation and cell proliferation.
Biological Effects: The compound exerts its effects by binding to target proteins, altering their conformation and activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-[(2-Hydroxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a hydroxy group instead of a methoxy group.
8-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a chloro group instead of a methoxy group.
8-[(2-Nitrophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
8-[(2-Methoxyphenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
